4-Fluorobenzofuran-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFRSJFKMJRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591955 | |
| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555155-07-2 | |
| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluorobenzofuran 7 Carbaldehyde and Analogues
Retrosynthetic Strategies for the 4-Fluorobenzofuran-7-carbaldehyde Core
A logical retrosynthetic analysis of this compound reveals several key disconnections. The formyl group at the C7 position can be envisioned as being introduced late in the synthesis via electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction) or metallation followed by quenching with a formylating agent. The core 4-fluorobenzofuran (B1370814) skeleton presents the primary challenge.
A powerful strategy for constructing less accessible C4-substituted benzofurans involves a rhodium-catalyzed direct vinylene annulation. acs.org This approach utilizes readily available m-salicylic acid derivatives. acs.org In this context, the retrosynthesis would disconnect the benzofuran (B130515) into a 3-fluoro-5-hydroxybenzoic acid derivative and a vinylene carbonate, which serves as the source for C2 and C3 of the furan (B31954) ring. acs.org The use of a Weinreb amide as a directing group on the salicylic (B10762653) acid derivative is crucial for reinforcing the synthetic utility of this protocol. acs.org This strategy offers a direct route to the C4-substituted benzofuran core under neutral, oxidant-free conditions. acs.org
Plausible Retrosynthetic Pathway:
| Target Molecule | Key Intermediate(s) | Precursors |
| This compound | 4-Fluorobenzofuran | 3-Fluoro-5-hydroxybenzoic acid derivative + Vinylene Carbonate |
Innovative Annulation Techniques for Benzofuran Ring Construction with Fluorinated Precursors
The construction of the benzofuran ring, especially with fluorine substitution, has been the focus of extensive research, leading to the development of several innovative annulation techniques. These methods often rely on transition-metal catalysis to achieve high efficiency and regioselectivity.
Transition metals like palladium, copper, and rhodium have become indispensable tools in modern organic synthesis for forging the benzofuran skeleton. nih.gov These metals facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and cyclization cascades, often under mild conditions with high functional group tolerance. nih.govnih.gov
Palladium catalysis is a cornerstone of benzofuran synthesis, enabling multiple C–H functionalization strategies. acs.orgrsc.org A common and effective method involves the coupling of phenols with alkynes. rsc.org For instance, 2-substituted benzofurans can be synthesized by reacting phenols with unactivated olefins in the presence of a Pd(OAc)₂/1,10-phenanthroline catalyst system and Cu(OAc)₂ as an oxidant. rsc.org Phenols bearing electron-withdrawing groups, such as fluorine, are well-tolerated in these reactions. rsc.org
Another powerful palladium-catalyzed approach is the one-pot synthesis via enolate arylation of o-bromophenols, which provides differentially substituted benzofurans in moderate to excellent yields. acs.org The process involves an initial arylation followed by acid-catalyzed cyclization to furnish the benzofuran ring. acs.org Furthermore, palladium-catalyzed direct C–H arylation of the benzofuran core itself, using aryl donors like triarylantimony difluorides, allows for the synthesis of 2-arylbenzofurans. nih.gov
Examples of Palladium-Catalyzed Benzofuran Synthesis: rsc.orgtandfonline.com
| Reaction Type | Catalyst/Ligand | Oxidant/Base | Starting Materials | Product Type |
| Oxidative Annulation | Pd(OAc)₂ / 1,10-Phenanthroline | Cu(OAc)₂ | Phenol (B47542) + Olefin | 2-Substituted Benzofuran rsc.org |
| Cascade Reaction | Pd(OAc)₂ / L1 (specific ligand) | - | 2-Hydroxybenzonitrile + Arylboronic Acid | 2-Benzoylbenzofuran tandfonline.com |
| Enolate Arylation | Palladium Catalyst | Base | o-Bromophenol + Ketone | Substituted Benzofuran acs.org |
| Sonogashira/Cyclization | Pd(II) acetate, Phosphine Ligand | N-methylmorpholine | 5-Iodovanillin + Alkyne | Benzofuran derivative researchgate.net |
Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. nih.gov Copper-catalyzed methods have been successfully employed for the synthesis of fluorinated benzofurans. nih.gov A notable example is the copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with a polyfluoroarene, which proceeds through an intramolecular C-O bond formation and a C-H activation to yield 2-(polyfluoroaryl)benzofurans. nih.gov
Furthermore, copper catalysts facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively produce polysubstituted benzofurans. rsc.orgrsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne followed by the oxidative cyclization. rsc.org The utility of copper is also demonstrated in reactions involving salicylaldehyde-derived Schiff bases and alkenes to generate trifluoroethyl-substituted benzofuran derivatives. acs.org
Overview of Copper-Catalyzed Benzofuran Syntheses: nih.govacs.orgnih.gov
| Reaction | Catalyst | Base/Solvent | Key Transformation |
| Tandem Reaction | Copper(I) | - | Intramolecular C-O formation and C-H activation with polyfluoroarenes nih.gov |
| Oxidative Annulation | Copper-based | DBU / DMF | Coupling of salicylaldehyde (B1680747) Schiff bases and alkenes acs.org |
| One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent | Reaction of o-hydroxy aldehydes, amines, and alkynes acs.orgnih.gov |
Rhodium catalysts have gained prominence for their unique reactivity in C-H activation and annulation reactions to form benzofurans. acs.orgnih.gov A rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can selectively yield benzofurans through a tandem C-H activation, decarbonylation, and annulation process, with AgNTf₂ as a key additive. organic-chemistry.org
A highly innovative strategy involves the rhodium-catalyzed transfer of vinylene from vinyl carbonate to a meta-salicylic acid derivative, enabling the selective synthesis of C4-substituted benzofurans. acs.org This method is particularly relevant for the synthesis of the 4-fluorobenzofuran core, proceeding under neutral conditions without an external oxidant. acs.org Additionally, rhodium-catalyzed arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids provide another route to the benzofuran skeleton. acs.org
The intramolecular oxa-Michael addition is a powerful strategy for constructing the dihydrobenzofuran ring system, which can serve as a precursor to fully aromatic benzofurans via subsequent oxidation. nih.gov This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl moiety. semanticscholar.org
Organocatalysis has emerged as a particularly effective approach for this transformation. nih.gov For example, a stereodivergent synthesis of 2,3-dihydrobenzofurans can be achieved using either (S)-(−)-tetramisole hydrochloride or a cinchona alkaloid-derived catalyst, which promote an intramolecular Michael addition/lactonization cascade of enone acids to give syn or anti diastereoisomers, respectively, with high enantioselectivity. nih.gov The reaction proceeds through the formation of an ammonium (B1175870) enolate intermediate, which undergoes intramolecular cyclization. nih.gov Similarly, primary amine-thiourea organocatalysts have been developed for the enantioselective synthesis of trans-dihydrobenzofurans. nih.gov While these methods are highly effective for creating chiral dihydrobenzofurans, acid-catalyzed versions, sometimes under microwave irradiation and solvent-free conditions, also provide an efficient, albeit non-asymmetric, route to the dihydrofuran-3(2H)-one core. semanticscholar.org
Photocatalytic Defluorinative Coupling and Cyclization
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.com One innovative approach involves an alkyl radical-triggered dual C-F bond cleavage of α-CF3-ortho-hydroxystyrenes to synthesize 2-fluorobenzofurans. nih.gov This method utilizes the visible-light-induced defluorinative cross-coupling of α-CF3-ortho-hydroxystyrenes with various carboxylic acids. The reaction proceeds through the formation of gem-difluoroalkenes, which then undergo a SNV-type 5-endo-trig cyclization to yield the 2-fluorobenzofuran product. nih.gov Mechanistic studies suggest that the generation of alkyl radicals occurs primarily through electron transfer between phenoxyl radicals and carboxylates. nih.gov
Another significant photocatalytic method is the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.gov This reaction employs aroyl fluorides as bifunctional reagents to introduce both an aroyl group and a fluorine atom across the 2,3-position of the benzofuran ring. nih.gov The process operates through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis mechanism. An NHC catalyst reacts with the aroyl fluoride (B91410) to form an aroyl azolium ion, which is then single-electron transfer (SET) reduced by a photocatalyst to generate a key ketyl radical intermediate. nih.gov This mild protocol demonstrates broad substrate scope and high functional group tolerance, yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Visible Light / Carboxylic Acid | α-CF3-ortho-hydroxystyrenes | 2-Fluorobenzofurans | Dual C-F bond cleavage, SNV-type 5-endo-trig cyclization. nih.gov |
| NHC / Photoredox Catalyst (e.g., Ir-F) | Benzofurans, Aroyl Fluorides | 3-Aroyl-2-fluoro-2,3-dihydrobenzofurans | Dearomatizing 2,3-fluoroaroylation, high diastereoselectivity. nih.gov |
Regioselective Introduction of Fluorine Atoms into Benzofuran Systems
The precise placement of fluorine atoms on the benzofuran scaffold is critical for modulating the biological activity and physicochemical properties of the molecule. Both nucleophilic and electrophilic fluorination strategies have been developed to achieve this regioselectivity.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the reaction of a nucleophilic fluoride source with an electrophilic substrate. The regioselectivity of this process can be challenging to control. However, recent advances have demonstrated that hydrogen-bonding catalysis can be employed to direct the regiochemical outcome of nucleophilic fluorination. nih.gov Quantum chemical calculations have shown that the coordination of the fluoride anion to a hydrogen-bond donor (HBD) catalyst can significantly influence the transition state energies for attack at different positions. nih.gov For instance, while a "free" fluoride might preferentially attack the α-position of a substrate, coordination to an HBD catalyst like oxalic acid can reverse this selectivity, favoring attack at the β-position. nih.gov This tunability is correlated with the electronic environment of the fluoride, which can be rationally adjusted by the choice of HBD catalyst. nih.gov
A practical example of regioselective nucleophilic fluorination is the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H₂O). nih.gov This one-pot synthesis produces (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity, where the outcome is highly dependent on the reaction conditions. nih.gov
Electrophilic Fluorination Methodologies
Electrophilic fluorination provides an alternative to nucleophilic methods, utilizing reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.orgnumberanalytics.com This approach is widely used for the fluorination of electron-rich substrates. The development of reagents with nitrogen-fluorine (N-F) bonds has been a major breakthrough, offering stable, safe, and effective sources of electrophilic fluorine. wikipedia.orgnih.gov
Commonly used electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org The fluorinating power of these N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, which decreases the electron density on the fluorine atom. wikipedia.org Cationic reagents, such as N-fluoropyridinium salts and Selectfluor, are even more powerful electrophilic fluorinating agents. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org An innovative approach also utilizes hypervalent iodine compounds to generate the electrophilic fluorine species in situ from hydrogen fluoride (HF). mdpi.com
| Fluorination Strategy | Reagent Type | Common Reagents | Mechanistic Consideration |
| Nucleophilic | Fluoride Salts | TBAF·3H₂O | Regioselectivity can be controlled by hydrogen-bonding catalysts. nih.govnih.gov |
| Electrophilic | N-F Reagents | NFSI, Selectfluor, NFOBS | Involves reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include maximizing atom economy and utilizing sustainable solvents.
Atom Economy Optimization in Fluorobenzofuran Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. monash.eduyoutube.com Syntheses with high atom economy generate less waste and are inherently more efficient. youtube.com In the context of fluorobenzofuran synthesis, this involves designing reaction pathways that minimize the formation of byproducts.
For example, cycloaddition reactions and catalytic cycles are often highly atom-economical. A BF₃-catalyzed atom-economical fluorocarbamoylation of alkyne-tethered carbamoyl (B1232498) fluorides demonstrates this principle. researchgate.net In this process, the catalyst acts as both a Lewis acid activator and a fluoride source, enabling the formal insertion of an alkyne into a C-F bond through a halide recycling mechanism, thus maximizing the incorporation of atoms into the product. researchgate.net Similarly, gold(I)-catalyzed syntheses of benzofurans have been reported to be atom-economic, featuring low catalyst loading and high yields under simple reaction conditions. organic-chemistry.org
Exploration of Sustainable Solvents and Auxiliary Substances
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic compounds (VOCs) is being challenged by the exploration of greener alternatives. In the broader context of furan chemistry, sustainable solvents are being actively investigated. For instance, the synthesis of esters from biomass-derived furfuryl alcohol has been successfully carried out in cyclohexane, a less hazardous solvent, using an immobilized lipase (B570770) as a biocatalyst. rsc.org This system also demonstrates the principles of catalysis and the use of renewable feedstocks.
Development of Eco-Friendly Catalytic Systems
The growing emphasis on sustainable chemistry has spurred the development of eco-friendly catalytic systems for the synthesis of benzofuran derivatives, including this compound and its analogues. These advanced methodologies prioritize the use of greener solvents, earth-abundant metal catalysts, and catalyst-free conditions to minimize environmental impact. Research in this area focuses on improving energy efficiency, reducing hazardous waste, and utilizing renewable resources.
A significant advancement in green catalytic synthesis is the use of copper-based catalysts. Copper is an attractive alternative to more precious and toxic metals like palladium due to its low cost and lower toxicity. Copper-catalyzed methods for benzofuran synthesis often proceed via Sonogashira coupling followed by intramolecular cyclization. In a one-pot approach, an o-hydroxyaryl aldehyde can react with a terminal alkyne in the presence of a copper catalyst. nih.govacs.org For the synthesis of a 7-substituted benzofuran, a suitably substituted salicylaldehyde would be the starting material. The use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported in copper-catalyzed syntheses, further enhancing the green credentials of the process. nih.gov
Another promising eco-friendly approach involves the use of iron-based catalysts. Iron is the most abundant transition metal and is non-toxic, making it an ideal candidate for green catalysis. Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones has been shown to produce benzofuran rings through direct oxidative C-O bond formation. mdpi.com While not yet specifically reported for this compound, this method offers a potentially more sustainable route. The general scheme involves the regioselective halogenation of a ketone, followed by a metal-mediated O-arylation and subsequent C-O cyclization, where copper at parts-per-million (ppm) levels can also be effective. mdpi.com
Ruthenium-catalyzed reactions also present a pathway toward more sustainable benzofuran synthesis. For instance, a ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by an oxygen-induced annulation has been developed. nih.gov This method utilizes γ-valerolactone (GVL), a biomass-derived solvent, and employs aerobic oxidation, highlighting its green aspects. nih.gov
In addition to metal-based catalysts, catalyst-free synthetic routes have been explored, which align perfectly with the principles of green chemistry. These reactions are typically performed under high temperatures or with the assistance of microwave irradiation, which can significantly reduce reaction times and energy consumption. researchgate.net For example, the reaction of o-hydroxyphenones with 1,1-dichloroethylene can lead to benzofuran carbaldehydes after a rearrangement under mild acidic conditions. organic-chemistry.org
The table below summarizes various catalytic systems with eco-friendly features that could be adapted for the synthesis of this compound and its analogues.
| Catalyst System | Key Features | Potential Application for this compound Synthesis |
| Copper-based Catalysts | Earth-abundant metal, lower toxicity, can be used in deep eutectic solvents. | Cyclization of a 3-fluoro-2-hydroxy-5-formylphenyl derivative with an alkyne. |
| Iron-based Catalysts | Most abundant and non-toxic transition metal. | Intramolecular cyclization of a suitably substituted fluorinated and formylated aryl ketone. |
| Ruthenium-based Catalysts | Can be used with biomass-derived solvents (e.g., GVL) and aerobic oxidation. | C-H activation and annulation strategies on a fluorinated phenolic precursor. |
| Catalyst-Free Systems | Avoids metal contamination, often uses microwave irradiation for efficiency. | High-temperature cyclization of appropriate precursors or rearrangement reactions. |
Mechanistic Organic Chemistry and Reactivity Profiling of 4 Fluorobenzofuran 7 Carbaldehyde
Reaction Mechanisms Governing the Formation of 4-Fluorobenzofuran-7-carbaldehyde
No specific literature has been identified detailing the synthetic routes to this compound. While general methods for benzofuran (B130515) synthesis, such as intramolecular Wittig reactions researchgate.netrsc.org and transition-metal-catalyzed cyclizations, are known, their application to produce this specific fluorinated and formylated derivative has not been reported. Similarly, formylation reactions like the Vilsmeier-Haack bohrium.com, Duff nih.gov, or Reimer-Tiemann nih.gov reactions are established methods for introducing an aldehyde group onto an aromatic ring, but their use on a 4-fluorobenzofuran (B1370814) precursor to yield the 7-carbaldehyde isomer has not been documented in the available literature.
Intrinsic Reactivity of the Carbaldehyde Functionality within the Fluorobenzofuran System
While the carbaldehyde group is known to undergo various nucleophilic addition and condensation reactions, no specific examples involving this compound have been found.
Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The Wittig organic-chemistry.orgmasterorganicchemistry.com and Horner-Wadsworth-Emmons (HWE) rsc.orgwikipedia.orgorganic-chemistry.org reactions are powerful methods for converting aldehydes into alkenes. The HWE reaction, in particular, is noted for its utility with a wide range of aldehydes and for producing predominantly E-alkenes. rsc.orgwikipedia.org However, no studies have been published that demonstrate the use of this compound as a substrate in these or other nucleophilic addition reactions.
Condensation Reactions for Elongation and Cyclization
Condensation reactions are fundamental in organic synthesis for building more complex molecular architectures from simpler precursors. Aldehydes are common starting materials for such transformations. There is, however, no available research describing the participation of this compound in condensation reactions for the purpose of chain elongation or the formation of new cyclic systems.
Activation and Transformation of the Carbon-Fluorine Bond in the Benzofuran Framework
The carbon-fluorine bond is the strongest single bond to carbon, and its selective activation and transformation present a significant challenge in synthetic chemistry. sigmaaldrich.com
C-F Bond Cleavage Strategies
Various strategies for C-F bond activation exist, often involving transition metal catalysts or strong main-group reagents. researchgate.netnih.gov These methods can lead to the replacement of fluorine with other functional groups. However, no research has been identified that specifically investigates the cleavage of the C-F bond in this compound.
Fluorine-Directed Reactivity
The fluorine atom can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect. This can direct the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. There are no studies available that explore how the fluorine atom in this compound directs further chemical transformations.
Electrophilic Aromatic Substitution on the Fluorobenzofuran Ring
The reactivity of this compound towards electrophilic aromatic substitution (EAS) is governed by the combined influence of the fluorine, carbaldehyde, and furan (B31954) ring moieties. The benzofuran system itself possesses a higher electron density in the furan ring compared to the benzene (B151609) ring, making the C2 and C3 positions the most likely sites for initial electrophilic attack. Generally, electrophilic substitution on the benzofuran nucleus preferentially occurs at the C2 position due to the ability of the adjacent oxygen atom to stabilize the resulting cationic intermediate.
The substituents on the benzene ring, a fluorine atom at C4 and a carbaldehyde group at C7, further modulate this reactivity. Both are electron-withdrawing groups and thus deactivate the benzene ring towards electrophilic attack. The fluorine atom, a halogen, is deactivating due to its strong inductive effect but is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. The carbaldehyde group is strongly deactivating and a meta-director.
This complex substitution pattern leads to a predictable hierarchy of reactivity for electrophilic attack:
Furan Ring (C2 and C3): The furan ring is the most activated part of the molecule for EAS. Attack at C2 is generally favored over C3.
Benzene Ring (C5 and C6): The benzene ring is significantly deactivated. However, if forcing conditions were to promote substitution on this ring, the directing effects of the existing substituents would come into play. The fluorine at C4 directs ortho and para (to C5 and C6, respectively). The carbaldehyde at C7 directs meta (to C5). Therefore, the C5 position is the most likely site for substitution on the benzene ring, being ortho to the fluorine and meta to the carbaldehyde.
While specific experimental data on the electrophilic substitution of this compound is not extensively reported in publicly available literature, the outcomes can be predicted based on established principles of organic chemistry. For instance, in a hypothetical nitration reaction, the major product would be the 2-nitro derivative. Under more forcing conditions, substitution at the C5 position of the benzene ring might be observed.
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|
| HNO3/H2SO4 (Nitration) | 4-Fluoro-2-nitrobenzofuran-7-carbaldehyde | 4-Fluoro-5-nitrobenzofuran-7-carbaldehyde |
| Br2/FeBr3 (Bromination) | 2-Bromo-4-fluorobenzofuran-7-carbaldehyde | 5-Bromo-4-fluorobenzofuran-7-carbaldehyde |
| RCOCl/AlCl3 (Friedel-Crafts Acylation) | 2-Acyl-4-fluorobenzofuran-7-carbaldehyde | No significant reaction on the benzene ring expected due to deactivation. |
Heterocyclic Rearrangement Pathways Involving the Benzofuran Moiety
The benzofuran scaffold is generally stable; however, under specific conditions, particularly with the influence of substituents, heterocyclic rearrangements can occur. For this compound, the presence of the electron-withdrawing carbaldehyde group and the fluorine atom can influence the propensity for and the nature of such rearrangements.
One potential pathway involves the ring-opening of the furan moiety. This can be initiated by nucleophilic attack at the C2 position, which is rendered more electrophilic by the electron-withdrawing nature of the fused aromatic system and the substituents. While specific studies on this compound are scarce, related benzofuran systems have been shown to undergo ring-opening reactions, often catalyzed by transition metals or promoted by strong nucleophiles. These reactions can lead to the formation of ortho-functionalized phenols.
Another possibility, though less common for simple benzofurans, is a rearrangement involving the migration of substituents. Research on highly substituted benzofurans has shown that substituent migrations can occur, often following a acs.orgacs.org-sigmatropic rearrangement. However, for this compound, the lack of appropriate functionalities makes such a pathway less probable under typical reaction conditions.
The presence of the aldehyde function also introduces the possibility of intramolecular reactions if a suitable nucleophile can be generated elsewhere in the molecule, potentially leading to the formation of new heterocyclic rings fused to the benzofuran system. However, without external reagents to facilitate such transformations, these rearrangements are not expected to be spontaneous.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluorobenzofuran 7 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Fluorobenzofuran-7-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, and the protons on the fluorinated benzene (B151609) ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzofuran (B130515) core will exhibit characteristic shifts and coupling patterns. For instance, the protons on the furan moiety are expected to resonate at distinct chemical shifts. The protons on the benzene ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.
Carbon (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound is expected to show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 185-195 ppm. The carbon atoms of the aromatic and furan rings will appear in the range of δ 110-170 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | 9.9 - 10.1 (s) | 190 - 192 |
| H-2 | 7.7 - 7.9 (d) | 145 - 147 |
| H-3 | 6.8 - 7.0 (d) | 107 - 109 |
| H-5 | 7.2 - 7.4 (dd) | 115 - 117 (d) |
| H-6 | 7.5 - 7.7 (dd) | 125 - 127 (d) |
| C-3a | - | 128 - 130 |
| C-4 | - | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| C-7 | - | 132 - 134 |
| C-7a | - | 150 - 152 |
Predicted data is based on analogous compounds such as 4-fluorobenzaldehyde (B137897) rsc.org and benzofuran chemicalbook.com. Actual experimental values may vary.
Fluorine (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying the presence and electronic environment of fluorine atoms. In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the aromatic ring. Based on data for similar compounds like 4-fluorobenzaldehyde, the chemical shift is anticipated to be in the range of -100 to -120 ppm relative to a standard such as CFCl₃ rsc.org.
Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted ¹⁹F Chemical Shift (δ, ppm) |
| F-4 | -105 to -115 |
Predicted data is based on analogous compounds such as 4-fluorobenzaldehyde rsc.org.
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H-5 and H-6) and between the furan ring protons (H-2 and H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, the aldehydic proton (CHO) would show a correlation to the C-7 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can provide valuable information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₅FO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact molecular weight (164.0270 g/mol ) sigmaaldrich.com.
The fragmentation pattern would likely involve the initial loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group, followed by further fragmentation of the benzofuran ring system.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 164 | Molecular Ion |
| [M-1]⁺ | 163 | Loss of H• |
| [M-29]⁺ | 135 | Loss of •CHO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the fluoro-aromatic moieties.
A strong absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretch will appear as a strong band in the region of 1200-1250 cm⁻¹ vscht.cznist.gov.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-O-C Stretch | 1050 - 1150 | Medium |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The benzofuran ring system is a chromophore that is expected to absorb UV radiation. The presence of the aldehyde group and the fluorine atom will influence the position and intensity of the absorption maxima (λ_max). The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would likely show absorption bands in the range of 250-350 nm, corresponding to π→π* transitions within the conjugated system.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing UV or visible light. Many aromatic compounds, including some benzofuran derivatives, are known to be fluorescent. The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum, and the Stokes shift (the difference between the absorption and emission maxima) would provide information about the electronic and structural changes in the excited state. The fluorescence properties, if any, of this compound would be dependent on the rigidity of the structure and the nature of the solvent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, this technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of these molecules. While specific crystallographic data for the parent compound, this compound, is not extensively reported in the public domain, analysis of its derivatives offers a comprehensive understanding of the structural behavior of the fluorinated benzofuran scaffold.
Detailed research into various benzofuran derivatives has demonstrated the power of X-ray diffraction in elucidating their complex structures. For instance, the crystal structure of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran, a related fluorinated benzofuran derivative, has been meticulously determined. nih.gov The analysis revealed a triclinic crystal system with a P-1 space group. nih.gov In this particular derivative, the dihedral angle between the benzofuran ring system and the 4-fluorophenyl ring is a significant 86.38 (6)°. nih.gov The solid-state packing of this molecule is characterized by a network of intermolecular forces, including C-H···π interactions that form inversion-related dimers. nih.gov These dimers are further connected through π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.715 (3) Å, and also between the furan rings, with a centroid–centroid distance of 3.598 (3) Å. nih.gov
Interactive Table 1: Crystallographic Data for 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran nih.gov
| Parameter | Value |
| Empirical Formula | C₁₈H₁₇FO₂S |
| Formula Weight | 316.38 |
| Temperature (K) | 173 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1523 (2) |
| b (Å) | 9.5503 (2) |
| c (Å) | 10.3099 (2) |
| α (°) | 65.666 (1) |
| β (°) | 81.636 (1) |
| γ (°) | 70.782 (1) |
| Volume (ų) | 775.29 (3) |
| Z | 2 |
In another study focusing on a series of novel fluorinated 3-aminobenzofurans, the structure of the 2-(4-methoxybenzoyl)-6-morpholino substituted derivative was confirmed by single-crystal X-ray diffraction analysis. nih.gov This investigation highlighted that the benzoyl substituent is coplanar with the benzofuran ring. A key feature of its solid-state structure is the presence of a hydrogen bond between the 3-amino group and the benzoyl substituent. nih.gov Such intramolecular interactions play a crucial role in stabilizing the molecular conformation.
The influence of intermolecular contacts on the physical properties of benzofuran derivatives has also been a subject of crystallographic studies. For certain cyanovinylene derivatives of benzofuran, X-ray data have confirmed the presence of intermolecular hydrogen bonding between a nitrile group and a furan atom of a neighboring molecule, with a calculated bond distance of 2.64 Å. acs.org Another similar derivative exhibited a slightly longer hydrogen bond at 2.72 Å. acs.org These non-covalent interactions are fundamental in dictating the packing arrangement and can significantly influence the material's properties, such as its solid-state emission characteristics. acs.org
The comprehensive data obtained from X-ray crystallography, including precise atomic coordinates, allows for a detailed understanding of the structure-property relationships within this class of compounds. The planarity of the benzofuran ring system, the orientation of its substituents, and the nature of the intermolecular forces are all critical factors that can be elucidated through this powerful analytical technique.
Computational Chemistry and Theoretical Aspects of 4 Fluorobenzofuran 7 Carbaldehyde
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluorobenzofuran-7-carbaldehyde, these studies would typically involve determining the optimized molecular geometry, electronic energy, and orbital distributions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to investigate the electronic structure and energetics of benzofuran (B130515) derivatives. rsc.orgnih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Provides a baseline for comparing the stability of different conformations or isomers. |
| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | -Z eV | Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | (Y - Z) eV | An indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. acs.org |
| Dipole Moment | D Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the data typically obtained from DFT calculations.
Prediction of Spectroscopic Parameters via Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
DFT and ab initio methods can calculate the harmonic vibrational frequencies of this compound. These calculated frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental IR and Raman spectra. nih.gov The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the atoms. For instance, the characteristic C=O stretch of the aldehyde group and the C-F stretch would be readily identifiable.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the λmax values in the UV-Vis spectrum. This information is crucial for understanding the photophysical properties of the molecule and can be correlated with the HOMO-LUMO energy gap. acs.org
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | ~1700-1720 |
| Aromatic C=C | Stretching | ~1500-1600 |
| C-O-C (furan) | Asymmetric Stretch | ~1200-1250 |
| C-F | Stretching | ~1100-1200 |
Note: These are approximate ranges based on typical values for these functional groups.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted on the electron density surface, with different colors representing regions of varying electrostatic potential.
For this compound, the MEP map would likely show:
Negative potential (red/yellow): Localized around the oxygen atom of the carbonyl group and potentially the oxygen atom of the furan (B31954) ring, indicating these are sites prone to electrophilic attack.
Positive potential (blue): Concentrated around the hydrogen atoms and potentially near the carbon atom of the carbonyl group, suggesting these are sites for nucleophilic attack. The fluorine atom's high electronegativity would also influence the potential distribution on the aromatic ring.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity.
Table 3: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution; a larger value implies greater stability. |
| Global Softness (S) | 1/(2η) | The reciprocal of hardness; a larger value suggests higher reactivity. |
| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity of a species to accept electrons. |
These descriptors, calculated from DFT output, would help in quantitatively assessing the reactivity of this compound in various chemical reactions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, the orientation of the aldehyde group relative to the benzofuran ring can be subject to conformational preferences. Conformational analysis, typically performed by systematically rotating the C-C bond connecting the aldehyde to the ring and calculating the energy at each step, can identify the most stable conformer(s).
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time at a given temperature. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule, the stability of its conformations, and how it interacts with its environment. This information is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions. nih.gov
In Silico Mechanistic Investigations of Synthetic Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, helping to understand the regioselectivity and stereoselectivity of synthetic transformations. wuxiapptec.comtus.ac.jp The synthesis of benzofurans often involves cyclization reactions, and computational studies can map out the potential energy surface for these processes. wuxiapptec.comacs.orgrsc.org
For instance, a common route to benzofurans involves the acid-catalyzed cyclization of a substituted phenol (B47542) derivative. wuxiapptec.com An in silico investigation of the synthesis of this compound could involve:
Proposing a plausible reaction mechanism, including all intermediates and transition states.
Calculating the geometries and energies of the reactants, intermediates, transition states, and products using DFT.
Determining the activation energies for each step of the reaction.
Identifying the rate-determining step and any potential side reactions.
Such studies provide a detailed understanding of the reaction pathway and can be used to optimize reaction conditions to improve yield and selectivity. wuxiapptec.comnih.gov
Applications of 4 Fluorobenzofuran 7 Carbaldehyde in Contemporary Academic Research
4-Fluorobenzofuran-7-carbaldehyde as a Key Building Block in Organic Synthesis
In the field of organic synthesis, a "building block" is a molecule that can be used as a starting component to construct more complex chemical structures. This compound serves as an exemplary building block due to the reactivity of its aldehyde group and the stable, yet modifiable, fluorinated benzofuran (B130515) core.
Precursor for Complex Heterocyclic Architectures
The aldehyde group of this compound is a gateway for constructing new ring systems, leading to complex heterocyclic architectures. Heterocycles are fundamental components of many biologically active molecules and functional materials. The aldehyde can participate in a variety of cyclization and condensation reactions. For instance, benzofuran-based aldehydes are utilized as precursors for synthesizing nitrogen-containing heterocycles, which are crucial in drug discovery.
Key reaction types include:
Condensation Reactions: Reaction with hydrazines or substituted hydrazines can yield pyridazinone-fused systems.
Wittig-type Reactions: Chain extension followed by intramolecular cyclization can lead to larger ring systems.
Multi-component Reactions: The aldehyde can react with other components in a single pot to build intricate molecular frameworks efficiently.
The presence of the fluorine atom on the benzene (B151609) ring influences the electronic properties of the aldehyde, potentially altering its reactivity and the stability of the resulting complex architectures.
Intermediate for the Synthesis of Diverse Functionalized Molecules
Beyond forming new rings, this compound is a critical intermediate for introducing a wide array of functional groups, thereby generating libraries of diverse molecules for screening purposes. The aldehyde group itself can be readily transformed into other functionalities.
| Starting Material | Reaction Type | Potential Product | Functional Group |
| This compound | Oxidation | 4-Fluorobenzofuran-7-carboxylic acid | Carboxylic Acid |
| This compound | Reduction | (4-Fluorobenzofuran-7-yl)methanol | Alcohol |
| This compound | Reductive Amination | N-Substituted-(4-fluorobenzofuran-7-yl)methanamine | Amine |
| This compound | Grignard Reaction | 1-(4-Fluorobenzofuran-7-yl)alkanol | Secondary Alcohol |
These transformations allow chemists to systematically modify the molecule's properties, such as polarity, size, and hydrogen bonding capacity, which is essential for developing new materials and therapeutic agents.
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzofuran core is recognized as such a scaffold, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The this compound variant combines this privileged core with a fluorine atom—a common addition in modern drug design to enhance metabolic stability and binding affinity—and a versatile aldehyde handle for synthetic elaboration.
Design and Synthesis of Novel Benzofuran-Based Ligands
A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. This compound is an ideal starting point for the rational design and synthesis of novel ligands. Researchers can use its aldehyde group to append various chemical moieties designed to fit into the binding pocket of a specific protein target. For example, benzofuran derivatives have been shown to bind effectively to serum albumins, which is important for understanding the drug delivery potential of these molecules. nih.gov In the development of inhibitors for enzymes like KAT6A, a key cancer target, the benzofuran core serves as the foundational anchor for the ligand, with modifications systematically introduced to optimize binding and activity. acs.org
Structure-Activity Relationship (SAR) Elucidation of Fluorinated Benzofuran Derivatives
Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. nih.gov By synthesizing a series of related compounds, or analogs, medicinal chemists can identify which parts of the molecule are essential for its function. This compound is a valuable tool for SAR studies. The fluorine atom provides a specific point of modification, and the aldehyde allows for the attachment of a diverse set of chemical groups.
A notable example can be seen in the optimization of KAT6A inhibitors, where modifications to the benzofuran scaffold had a significant impact on activity. acs.org Researchers systematically explored substitutions at various positions on the benzofuran ring to understand the SAR.
| Compound Modification (Relative to a Base Scaffold) | Target | Effect on Activity |
| Addition of 6-N,N-dimethylamino group | KAT6A | Gave robust cellular activity (IC₅₀ = 168 nM) acs.org |
| Addition of 6-morpholine group | KAT6A | Resulted in an inactive compound, likely due to steric bulk acs.org |
| Change to difluoromethoxy group | KAT6A | Showed a 10-fold loss in in-vitro activity acs.org |
This systematic approach allows researchers to build a detailed map of the chemical requirements for biological activity, guiding the design of more potent and selective drug candidates.
Application in Scaffold Hopping Methodologies for Drug Discovery
Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. nih.govnih.gov This technique is used to discover new drug candidates with improved properties, such as better patentability, enhanced efficacy, or a more favorable safety profile. nih.govnih.gov
The 4-fluorobenzofuran (B1370814) scaffold is an excellent candidate for this methodology. It can be used as a bioisosteric replacement for other aromatic ring systems found in existing drugs. For example, a research program might replace a quinoline (B57606) or quinazoline (B50416) core in a known inhibitor with the 4-fluorobenzofuran system. nih.gov The goal is to mimic the spatial arrangement and electronic properties of the original scaffold, thereby preserving the key interactions with the biological target. The fluorine atom can be particularly advantageous in this context, as it can form specific interactions with the protein target and block metabolic pathways that might deactivate the drug. The aldehyde group provides the necessary chemical handle to re-attach the side chains from the original drug onto the new scaffold, completing the "hop."
Contributions to Advanced Materials Research and Organic Electronics
Theoretical considerations suggest that the electronic properties of the this compound moiety could be of interest in the design of novel organic materials. The presence of the fluorine atom, a strongly electronegative element, and the conjugated benzofuran ring system with a carbaldehyde group, can influence the electron affinity and charge transport properties of larger molecules incorporating this fragment. nih.gov
There is currently no published research demonstrating the integration of this compound into photoelectronic devices. The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other photoelectronic technologies often relies on molecules with specific photophysical and electronic properties, such as high quantum yields, tunable emission spectra, and efficient charge transport. While benzofuran-containing compounds have been explored in this context, the specific contribution of this compound as a building block for materials in this area has not been documented in academic literature.
Similarly, the use of this compound in the synthesis of materials for organic transistors has not been reported in academic publications. Organic field-effect transistors (OFETs) and other organic electronic components require semiconductor materials with high charge carrier mobility and stability. The design of such materials often involves the synthesis of extended π-conjugated systems. While the this compound structure possesses features that could be incorporated into larger conjugated molecules, there is no evidence in the current body of scientific literature that this specific compound has been utilized for this purpose.
The following table provides a summary of the current research landscape regarding the application of this compound in the specified areas of advanced materials research.
| Application Area | Research Findings | Data Table |
| Photoelectronic Devices | No direct applications of this compound have been reported in the academic literature for devices such as OLEDs or OPVs. | No data available |
| Organic Transistors | No specific use of this compound in the synthesis of organic semiconductor materials for transistors has been documented. | No data available |
| Functional Materials | While benzofuran derivatives, in general, are explored for various material applications, there is no specific research detailing the use of this compound as a precursor for functional materials in organic electronics. | No data available |
Future Research Perspectives and Unresolved Challenges
Development of Asymmetric Synthetic Routes to Chiral 4-Fluorobenzofuran-7-carbaldehyde Derivatives
A significant frontier in the study of this compound is the development of asymmetric synthetic routes to produce chiral derivatives. Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure or enriched chiral benzofuran (B130515) derivatives is a key objective for enhancing their therapeutic potential.
Current research highlights the importance of developing synthetic methods that allow for the precise control of stereochemistry. While general methods for the asymmetric construction of benzylic quaternary carbons from chiral malonates have been explored, specific applications to this compound are yet to be extensively reported. capes.gov.br Future work in this area will likely focus on the use of chiral catalysts, auxiliaries, and starting materials to guide the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over the other. The successful development of such methods would be a significant step forward in the creation of novel and more effective therapeutic agents based on the 4-fluorobenzofuran (B1370814) scaffold.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of benzofuran derivatives has been significantly advanced through the use of various catalytic systems. nih.gov Transition-metal-catalyzed reactions, involving metals such as copper, nickel, and rhodium, have proven effective in constructing the benzofuran core. acs.org For instance, copper-based catalysts have been utilized in one-pot strategies to produce amino-substituted benzofuran skeletons in high yields. acs.org Similarly, nickel catalysts have been employed to facilitate nucleophilic addition reactions for the synthesis of benzofuran derivatives. acs.org
Recent advancements also include the use of gold(I) catalysis for the synthesis of benzofuran derivatives, highlighting the ongoing search for more efficient and selective catalysts. southwestern.edu Lewis acid-catalyzed Domino reactions and Brønsted acid catalysis have also been successfully applied. nih.gov
Future research will likely focus on the discovery and optimization of novel catalytic systems to further improve reaction efficiency, reduce reaction times, and enhance selectivity for specific isomers of this compound and its derivatives. The development of catalyst-free synthetic methods, as demonstrated in the synthesis of some benzofuran-containing heterocycles, also presents a promising avenue for more environmentally friendly and cost-effective production. mdpi.com
Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design
Future developments in this field will likely involve the creation of more accurate predictive models and the integration of these tools into fully automated synthesis platforms. youtube.comchemrxiv.org This will enable chemists to design and execute multi-step syntheses with greater speed and efficiency, accelerating the discovery of new this compound derivatives with desired properties.
Comprehensive Investigations into the Degradation Pathways and Environmental Fate of Fluorobenzofuran Compounds
The stability conferred by the carbon-fluorine bond in fluorinated compounds raises important questions about their environmental persistence and potential for bioaccumulation. nih.gov While the biodegradation of some poly- and per-fluorinated compounds has been observed, it is often incomplete and may not lead to full mineralization. nih.gov For example, studies have shown that certain fluorotelomer alcohols can be degraded by bacteria to form persistent perfluorooctanoic acid. nih.gov
Understanding the microbial degradation pathways of fluorinated drugs is crucial from both an environmental and a biotechnological perspective. nih.gov To date, specific investigations into the environmental fate of fluorobenzofuran compounds are limited. nih.gov Future research must focus on identifying the microorganisms and enzymatic systems capable of cleaving the stable C-F bond in these molecules. It is possible that, similar to organochlorine compounds which were once considered recalcitrant, microorganisms will adapt to utilize fluorinated compounds as a source of energy. nih.gov Comprehensive studies are needed to determine the potential for defluorination and complete biodegradation of this compound and its derivatives to ensure their safe use and disposal.
Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design
The rational design of novel this compound derivatives with tailored properties can be greatly enhanced by a synergistic approach that combines computational modeling and experimental validation. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the biological activity and binding affinity of designed molecules, guiding the selection of the most promising candidates for synthesis. nih.gov
This integrated approach has been successfully applied to the design of new benzofuran hybrids as anticancer agents. nih.gov For instance, computational studies helped in understanding the structure-activity relationships of benzofuran derivatives as inhibitors of PI3K and VEGFR-2. nih.gov Similarly, in silico and in vitro results have been used to identify promising bromobenzofuran-oxadiazole hybrids as anti-liver cancer agents. researchgate.net
Future research will continue to leverage this synergy, with computational tools being used to fine-tune the electronic and steric properties of molecules for optimal activity. This combination of in silico design and experimental synthesis and testing will accelerate the development of new this compound derivatives with improved therapeutic efficacy and other desirable characteristics.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Fluorobenzofuran-7-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclization of fluorinated precursors. A common approach includes:
Benzofuran Core Formation : Start with a substituted benzofuran derivative, such as 7-hydroxybenzofuran, and introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .
Aldehyde Functionalization : Oxidize a methyl group at the 7-position using oxidizing agents (e.g., MnO₂ or CrO₃) under controlled conditions.
Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate intermediates via TLC or HPLC .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.
Intermediate: How can structural characterization be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement. Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Validate bond angles and torsion parameters against DFT calculations .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to fluorobenzaldehyde analogs (e.g., δ ~9.8 ppm for aldehyde proton) .
- IR : Confirm C=O stretch at ~1680 cm⁻¹ and C-F vibration at ~1250 cm⁻¹ .
Advanced: How to design in vitro pharmacological assays for evaluating bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known benzofuran interactions (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) to predict binding modes .
- Assay Conditions :
- Dose Range : Test 0.1–100 µM in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Use ANOVA for statistical significance .
Advanced: How to resolve contradictions in reactivity or spectroscopic data?
Methodological Answer:
- Root-Cause Analysis :
- Collaborative Verification : Share raw data (NMR FIDs, crystallographic .cif files) via repositories like Zenodo to enable peer validation .
Intermediate: How to validate analytical methods for quantifying this compound?
Methodological Answer:
- HPLC Validation :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (70:30 v/v), 1.0 mL/min.
- Validation Parameters :
- Linearity (R² > 0.99 over 1–100 µg/mL).
- LOD/LOQ: Determine via signal-to-noise (3:1 and 10:1) .
Advanced: What computational strategies predict reactivity in fluorinated benzofurans?
Methodological Answer:
- Reactivity Modeling :
- Fukui Functions : Calculate using Gaussian09 to identify nucleophilic/electrophilic sites.
- Solvent Effects : Simulate with COSMO-RS to assess polarity impacts on aldehyde reactivity.
- Docking Studies : Use PyRx for virtual screening against targets like COX-2 or CYP450 .
Intermediate: How to assess stability under varying pH and temperature?
Methodological Answer:
- Stability Protocol :
- Prepare solutions in buffers (pH 2–12).
- Incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS.
- Kinetic Analysis : Fit data to first-order decay models; calculate t₁/₂ .
Advanced: How to interpret ambiguous crystallographic data for fluorinated derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
